molecular formula C8H12O6 B14552997 2,2'-(1,3-Dioxane-5,5-diyl)diacetic acid CAS No. 62163-36-4

2,2'-(1,3-Dioxane-5,5-diyl)diacetic acid

Cat. No.: B14552997
CAS No.: 62163-36-4
M. Wt: 204.18 g/mol
InChI Key: MEPNBDLOHXMZBL-UHFFFAOYSA-N
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Description

2,2’-(1,3-Dioxane-5,5-diyl)diacetic acid is an organic compound characterized by the presence of a 1,3-dioxane ring and two acetic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,3-Dioxane-5,5-diyl)diacetic acid typically involves the reaction of 1,3-dioxane with acetic acid derivatives under controlled conditions. One common method is the esterification of 1,3-dioxane-2,2-diacetic acid diethyl ester, followed by hydrolysis to yield the desired diacetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and productivity .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,3-Dioxane-5,5-diyl)diacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(1,3-Dioxane-5,5-diyl)diacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(1,3-Dioxane-5,5-diyl)diacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1,3-Dioxane-5,5-diyl)diacetic acid is unique due to its 1,3-dioxane ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

62163-36-4

Molecular Formula

C8H12O6

Molecular Weight

204.18 g/mol

IUPAC Name

2-[5-(carboxymethyl)-1,3-dioxan-5-yl]acetic acid

InChI

InChI=1S/C8H12O6/c9-6(10)1-8(2-7(11)12)3-13-5-14-4-8/h1-5H2,(H,9,10)(H,11,12)

InChI Key

MEPNBDLOHXMZBL-UHFFFAOYSA-N

Canonical SMILES

C1C(COCO1)(CC(=O)O)CC(=O)O

Origin of Product

United States

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